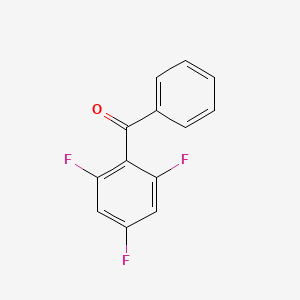

2,4,6-Trifluorobenzophenone

Descripción

Significance of Fluorinated Benzophenones in Advanced Organic Chemistry

The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their physical, chemical, and biological properties. acs.orgku.edu In the context of benzophenones, which are themselves versatile scaffolds in medicinal chemistry and materials science, fluorination offers a powerful tool for fine-tuning molecular characteristics. nih.govresearchgate.net Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. researchgate.net

In advanced organic chemistry, fluorinated benzophenones are valued for several key reasons:

Enhanced Photostability: Fluorination can significantly improve the photostability of compounds, a crucial attribute for applications in materials science and as fluorescent probes. acs.orgku.edu

Modified Reactivity: The strong electron-withdrawing nature of fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. acs.orgku.edu This allows for the synthesis of a diverse array of derivatives by introducing various nucleophiles.

Biological Activity: The presence of fluorine can lead to enhanced biological activity. nih.gov Fluorinated benzophenone (B1666685) derivatives have been investigated for their potential as agents against various diseases. nih.gov For instance, some have shown inhibitory activity against enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE), which are relevant to Alzheimer's disease. nih.gov

Polymer Chemistry: Fluorinated benzophenones serve as important monomers in the synthesis of high-performance polymers like poly(ether ether ketone)s (PEEK) and poly(aryl ether ketone)s (PAEK). core.ac.ukresearchgate.net These polymers often exhibit desirable properties such as high thermal stability and specific solubility characteristics. core.ac.uk

Overview of 2,4,6-Trifluorobenzophenone as a Core Research Target

Among the various fluorinated benzophenones, this compound has garnered specific attention from the research community. Its trifluorinated phenyl ring presents a unique pattern of reactivity, making it a valuable building block for more complex molecules. Theoretical studies have been conducted to investigate the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, such as hydroquinone (B1673460). researchgate.netscispace.com These studies help in understanding the kinetic and thermodynamic advantages of substitution at different positions on the fluorinated ring. researchgate.net

The compound is a key intermediate in the synthesis of various organic materials. For example, it has been used in the polycondensation with different diphenols to create multicyclic poly(ether ketone)s. acs.org The resulting polymers can form complex cyclic and multicyclic structures, which are of interest for their unique topologies and material properties. acs.org

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₇F₃O |

| Molecular Weight | 236.19 g/mol |

| InChI Key | QDOCYYMHOUIKNJ-UHFFFAOYSA-N |

| Appearance | Solid |

This data is compiled from publicly available chemical databases.

The strategic placement of the three fluorine atoms in this compound makes it a versatile tool for synthetic chemists. The fluorine atoms at the ortho (2,6) and para (4) positions exhibit different reactivities, allowing for selective and sequential substitution reactions. This controlled reactivity is crucial for the rational design and synthesis of novel functional molecules and polymers. acs.orgku.edu Research continues to explore the full potential of this compound in creating new materials and bioactive agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phenyl-(2,4,6-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOCYYMHOUIKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101281711 | |

| Record name | Phenyl(2,4,6-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243448-19-3 | |

| Record name | Phenyl(2,4,6-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243448-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl(2,4,6-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trifluorobenzophenone and Its Derivatives

Established Synthesis Routes for Trifluorobenzophenones

Traditional methods for synthesizing trifluorobenzophenones have been refined over the years to improve efficiency and product quality. These routes include classical aromatic substitution reactions and halogen exchange processes.

The Friedel-Crafts acylation is a fundamental and widely used method for synthesizing aromatic ketones, including 2,4,6-Trifluorobenzophenone. sigmaaldrich.comwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comsapub.org

In a typical synthesis of this compound, 2,4,6-trifluorobenzoyl chloride is reacted with benzene (B151609). The Lewis acid catalyst activates the acyl chloride, forming a resonance-stabilized acylium ion. This electrophile is then attacked by the benzene ring to form the aryl ketone. sigmaaldrich.com A specific procedure involves heating 2,4,6-trifluorobenzoyl chloride and benzene with ferric chloride at 80°C for 16 hours. The reaction yields the desired this compound after workup and purification. Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to polysubstitution because the resulting ketone is less reactive than the starting aromatic ring. savemyexams.com

Fluorination of halogenated precursors is another key strategy for producing fluorinated aromatic compounds. This approach often involves halogen exchange (Halex) reactions, where chlorine or bromine atoms on an aromatic ring are replaced by fluorine. Due to the high reactivity of elemental fluorine, specialized fluorinating agents are typically employed. wikipedia.org Reagents like cobalt trifluoride or those used in electrochemical fluorination provide controlled fluorination. wikipedia.org

For instance, the synthesis of related compounds like 2,4,6-trifluorobenzylamine has been achieved starting from pentachlorobenzonitrile. google.com This process involves a fluorination step to replace chlorine atoms with fluorine, followed by reduction. google.com This principle can be applied to benzophenone (B1666685) skeletons, where a polychlorinated or polybrominated benzophenone is treated with a fluoride (B91410) source, such as potassium fluoride, often in a polar aprotic solvent at high temperatures, to yield the corresponding polyfluorobenzophenone. The success of this method depends on the reactivity of the specific halogenated positions on the benzophenone core.

For applications requiring very high purity, such as polymerization, multi-step synthetic protocols are often preferred over one-pot reactions. chegg.comudel.edutrine.edu These routes allow for the isolation and purification of intermediates, which helps to eliminate impurities that could act as chain terminators or cause undesirable side reactions during polymerization. youtube.compearson.com

A multi-step synthesis might begin with a precursor molecule that is easier to purify, such as 2,4,6-trifluorobenzoic acid. This acid can be synthesized with high purity (over 99%) and in high yield (97.3%) via the reductive dehalogenation of 2,4,6-trifluoro-3,5-dichlorobenzoic acid. chemicalbook.com The purified 2,4,6-trifluorobenzoic acid can then be converted to its acid chloride, which subsequently undergoes a Friedel-Crafts acylation to produce this compound. Another multi-step approach involves the reaction of a Grignard reagent derived from a brominated aromatic with a fluorinated benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. researchgate.net This method provides excellent control over the final structure and purity. researchgate.net

Fluorination Strategies for Halogenated Benzophenone Precursors

Advanced Polymerization Strategies Utilizing this compound as a Monomeric Building Block

The unique structure of this compound, with its activated fluorine atoms, makes it a valuable monomer for synthesizing high-performance polymers like Poly(aryl ether ketone)s (PAEKs). researchgate.netsci-hub.se These materials are known for their exceptional thermal stability and mechanical properties. titech.ac.jp

PAEKs are generally synthesized via nucleophilic aromatic substitution (NAS) polycondensation. google.comgoogle.com This involves reacting an activated dihalo-monomer (an electrophile) with a bisphenol monomer (a nucleophile) in the presence of a weak base like potassium carbonate. google.com The fluorine atoms in monomers like this compound are excellent leaving groups in NAS reactions, facilitated by the electron-withdrawing effect of the carbonyl group. masterorganicchemistry.com The reactivity of the fluorine atoms is position-dependent, with those ortho and para to the activating group being the most susceptible to substitution. masterorganicchemistry.comsioc-journal.cn

The use of trifunctional monomers like this compound can lead to the formation of branched or even hyperbranched polymer structures, which can significantly alter the properties of the resulting PAEK, such as solubility and melt viscosity. researchgate.netacs.org

The polycondensation of trifluorobenzophenones with bio-derived dihydroxy monomers like isosorbide (B1672297) and isomannide (B1205973) represents an advanced strategy for creating novel PAEKs. researchgate.net Isosorbide, a rigid and chiral diol derived from glucose, can impart unique properties to the polymer backbone. researchgate.net

In these reactions, an isomer, 2,6,4'-Trifluorobenzophenone (TFB), has been polycondensed with isosorbide and isomannide. researchgate.net The reaction is typically carried out in a solvent mixture like dimethyl sulfoxide (B87167) (DMSO) and toluene (B28343), with potassium carbonate as the base. researchgate.netresearchgate.net A critical parameter in this polymerization is the monomer concentration. To avoid gelation due to cross-linking from the trifunctional monomer, the reaction must be conducted under high-dilution conditions. An optimal concentration to prevent gelation has been identified as 0.06 mol L⁻¹. researchgate.netresearchgate.net

The reaction between TFB and isosorbide can lead to various complex structures, including linear, cyclic, and multicyclic polymers. researchgate.netacs.org The formation of these structures is highly dependent on the feed ratio of the monomers, as detailed in the table below.

Table 1: Polycondensation of 2,6,4'-Trifluorobenzophenone (TFB) with Isosorbide Data derived from studies on the TFB isomer.

| Monomer Feed Ratio (Isosorbide/TFB) | Monomer Concentration (mol L⁻¹) | Predominant Product Structures | Solubility/Physical State |

| 1.0 / 1.0 | 0.08 | Cross-linked structures | Gelation occurred |

| 1.0 / 1.0 | 0.06 | Cyclic and multicyclic structures | Soluble |

| 1.1 / 1.0 | 0.06 | Reduced cyclic structures, increased branched cyclic structures | Soluble |

| 1.3 / 1.0 | 0.06 | Predominantly linear and branched structures | Soluble |

This table summarizes findings on the influence of reaction conditions on the polymer structure formed from the polycondensation of 2,6,4'-Trifluorobenzophenone and isosorbide. researchgate.netresearchgate.net

The resulting hyperbranched and multicyclic poly(ether ketone)s exhibit distinct thermal and mechanical properties compared to their linear analogues, opening avenues for new applications of these advanced materials. acs.org

Polycondensation Reactions for Poly(aryl ether ketone)s (PAEKs) and Poly(etherketone)s (PEKs)

Optimization of Reaction Parameters to Mitigate Gelation

A significant challenge in the polycondensation of multifunctional monomers like this compound is the potential for gelation, or cross-linking, which leads to insoluble and intractable materials. acs.orgresearchgate.net Careful optimization of reaction parameters is crucial to avoid this outcome.

Key parameters that influence gelation include:

Monomer Feed Ratio: The stoichiometry of the reactants plays a critical role. In the polycondensation of this compound (TFB) with 4,4'-dihydroxybiphenyl (B160632) (DHBP), cross-linking was observed at TFB/DHBP feed ratios above 1.0/1.1. acs.org Conversely, when bisphenol A was used, no gelation occurred even at higher feed ratios. acs.org

Concentration: The initial concentration of the monomers is another vital factor. Gelation can be avoided by conducting the polymerization at lower concentrations. For instance, in the reaction of TFB with DHBP at a feed ratio of 1.00/1.48, gelation was prevented by reducing the initial TFB concentration to 0.04 mol/L. acs.org In the polycondensation of TFB with isosorbide, the optimal concentration to prevent gelation was found to be 0.06 mol L−1. researchgate.net

By carefully controlling these parameters, it is possible to synthesize soluble, high-molecular-weight polymers and avoid the formation of a cross-linked network. acs.orgresearchgate.net

Synthesis of Hyperbranched and Cyclic Architectures with this compound

The unique reactivity of this compound also lends itself to the creation of complex, non-linear polymer architectures such as hyperbranched and cyclic structures.

Formation of Cyclic and Multicyclic Poly(etherketone)s

The polycondensation of this compound with various diphenols has been shown to produce cyclic, bicyclic, and multicyclic poly(etherketone)s. acs.org For example, the reaction of TFB with silylated 4,4'-dihydroxybiphenyl or silylated bisphenol A resulted in the formation of these cyclic structures, as confirmed by MALDI-TOF mass spectrometry. acs.org

Similarly, the polycondensation of TFB with bio-derived diols like isosorbide and isomannide has been explored. sci-hub.segoogle.comresearchgate.netresearchgate.net These reactions, often carried out in a mixture of dimethyl sulfoxide and toluene with potassium carbonate as a promoter, also yield cyclic and multicyclic poly(etherketone)s. researchgate.net The stereochemistry of the diol can influence the cyclization tendency, with isomannide showing a higher propensity for forming multicyclic structures compared to isosorbide. researchgate.net

Under optimized conditions, it is possible to obtain multicyclic polymers that are free of functional end groups as the predominant products. acs.org These reactions often result in broad, and sometimes bimodal, molecular weight distributions, indicating the presence of high molar mass fractions. acs.org

Strategies for Tailoring the Degree of Branching and Limiting Intramolecular Cyclization

In the synthesis of hyperbranched polymers using an A2 + B3 strategy (where A2 is a difunctional monomer and B3 is a trifunctional monomer), controlling the degree of branching (DB) and minimizing intramolecular cyclization are key to achieving the desired architecture. researchgate.netrsc.org While this compound acts as a trifunctional monomer, its reaction with difunctional monomers can lead to hyperbranched structures.

Several strategies can be employed to control the polymer's topology:

Monomer Feed Ratio: Varying the feed ratio of the A2 and B3 monomers is a primary method for controlling the degree of branching. For instance, in the polycondensation of isosorbide with TFB, the feed ratio was varied from 1.0:1.0 to 1.5:1.0 to influence the final polymer structure. researchgate.net Increasing the proportion of the A2 monomer can lead to a lower degree of branching.

Controlling Cyclization: Limiting intramolecular cyclization is crucial for obtaining a "perfect" hyperbranched structure with a high number of terminal groups. researchgate.netrsc.org The tendency for cyclization can be influenced by the rigidity and stereochemistry of the monomers. researchgate.net For example, the use of more flexible monomers can sometimes reduce the likelihood of cyclization.

Kinetic Control: In free-radical polymerization of multivinyl monomers, a related concept, controlling the polymerization kinetics can regulate intermolecular crosslinking versus intramolecular cyclization. cardiff.ac.uk By keeping the instantaneous kinetic chain length small, chain growth is confined, which can favor intramolecular reactions. cardiff.ac.uk While the mechanisms differ, the principle of controlling reaction pathways is analogous.

Quantitative methods such as calculating the degree of branching (DB), the average number of cyclic structures (ANC), and the cyclic index (CI) are used to characterize the fine topological features of these complex polymers. researchgate.netrsc.org

Pre-functionalization Approaches in Polymer Synthesis Utilizing this compound

Pre-functionalization is a synthetic strategy where a monomer is modified with a desired functional group before the polymerization step. core.ac.ukwright.edu This approach offers an advantage over post-polymerization functionalization as it ensures the precise placement and number of functional groups in the final polymer. wright.edu

This compound is a suitable candidate for pre-functionalization due to the differential reactivity of its fluorine atoms. core.ac.ukwright.edu The more reactive para-fluorine can be selectively displaced by a nucleophile carrying a functional group. wright.eduwright.edu This reaction is typically carried out at a lower temperature than the subsequent polymerization.

For example, 4',3,5-trifluorobenzophenone can be reacted with various functional phenols, such as 3-aminophenol, to create a mono-substituted monomer. core.ac.uk This new, functionalized monomer can then be used in a subsequent polycondensation reaction to build the main polymer chain. core.ac.ukwright.edu This strategy has been used to introduce functionalities that can enhance solubility or provide sites for further chemical modification. core.ac.uk

This pre-functionalization approach, often part of a "one-pot" two-step synthesis, allows for the creation of a variety of functionalized polymers from a single, versatile starting monomer. core.ac.ukpolyacs.org

Mechanistic Investigations and Chemical Reactivity of 2,4,6 Trifluorobenzophenone

Nucleophilic Aromatic Substitution (NAS) Reactivity

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl halides, particularly those activated by electron-withdrawing groups. openstax.orgwikipedia.org Aromatic rings, typically nucleophilic, can become electrophilic and susceptible to nucleophilic attack when substituted with strong electron-withdrawing functionalities. wikipedia.org The reaction mechanism for SNAr is distinct from SN1 and SN2 reactions. It proceeds via a two-step addition-elimination pathway. openstax.org Initially, a nucleophile adds to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgwikipedia.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. openstax.org The presence of electron-withdrawing groups, such as the carbonyl group in benzophenones, is crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.com

Regioselectivity and Kinetics of Fluorine Displacement

The reactivity of the three fluorine atoms in 2,4,6-Trifluorobenzophenone towards nucleophilic displacement is not equal. The position of the fluorine atom relative to the activating carbonyl group dictates the regioselectivity of the substitution. The electron-withdrawing carbonyl group activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack. This activation is a result of the resonance stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the oxygen atom of the carbonyl group. openstax.orgmasterorganicchemistry.com

Theoretical studies on the related isomer, 2,4',6-trifluorobenzophenone, in its reaction with hydroquinone (B1673460), provide insight into this regioselectivity. scispace.comresearchgate.net These studies confirm that displacement of the para-fluorine is both thermodynamically and kinetically more favorable than the displacement of an ortho-fluorine. scispace.comresearchgate.net The preference for the para position is attributed to a combination of resonance, inductive, and steric effects. researchgate.net While the ortho position is also activated, it is subject to greater steric hindrance from the adjacent benzoyl group, which can impede the approach of the nucleophile.

The general reactivity order for fluorine displacement in such activated systems is: para > ortho >> meta.

The kinetics of these reactions are consistent with a bimolecular nucleophilic aromatic substitution mechanism. researchgate.net Studies on the displacement of fluorine from various 4-fluorobenzophenones have shown that the reaction rates are influenced by the substituents on both the substrate and the nucleophile, often following the Hammett equation. researchgate.net The rate of fluorine displacement is notably faster than that of other halogens like chlorine in similar SNAr reactions, a characteristic feature of nucleophilic aromatic substitution where the high electronegativity of fluorine stabilizes the transition state. masterorganicchemistry.com

Table 1: Regioselectivity of Fluorine Displacement in Trifluorobenzophenone Systems

| Position of Fluorine | Relative Reactivity | Rationale |

|---|---|---|

| C4 (para) | Highest | Strong resonance and inductive activation; lower steric hindrance. scispace.comresearchgate.net |

| C2/C6 (ortho) | Intermediate | Strong resonance and inductive activation; subject to steric hindrance. researchgate.net |

Comparative Analysis of Fluorine Position Influence on Reaction Thermodynamics and Kinetics

The influence of the fluorine atom's position on the thermodynamics and kinetics of substitution is significant. As established, the SNAr mechanism proceeds through a high-energy Meisenheimer intermediate, and the stability of this intermediate is paramount in determining the reaction's feasibility and rate.

Thermodynamic and Kinetic Favorability: Theoretical investigations on 2,4',6-trifluorobenzophenone have quantified the preference for para-substitution. The free energy profiles and transition state structures calculated using density functional theory (DFT) show that the reaction pathway involving the displacement of the para-fluorine has a lower activation energy barrier compared to the pathway for ortho-fluorine displacement. researchgate.net This indicates that the para-substitution is kinetically faster. Furthermore, the products resulting from para-substitution are often thermodynamically more stable. researchgate.net

Ortho vs. Para Position: Both ortho and para positions allow for the delocalization of the negative charge of the Meisenheimer complex onto the carbonyl group through resonance. This stabilization is key to their high reactivity. The kinetic preference for the para position over the ortho position is often attributed to steric factors. The bulky benzoyl group can sterically hinder the approach of the nucleophile to the ortho positions, leading to a higher activation energy for the formation of the ortho-Meisenheimer complex. researchgate.net

Meta Position: In contrast, a fluorine atom at a meta position (e.g., C3 or C5 in a related isomer) is significantly less reactive. wright.edu When a nucleophile attacks a carbon bearing a meta-fluorine, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the electron-withdrawing carbonyl group via resonance. openstax.org The stabilization is limited to a weaker inductive effect. Consequently, the activation energy for the displacement of a meta-fluorine is much higher, and the reaction requires more forcing conditions, such as higher temperatures and longer reaction times. wright.edu This stark difference in reactivity underscores the dominant role of resonance stabilization in SNAr reactions.

Table 2: Comparative Influence of Fluorine Position on SNAr Reactions

| Feature | Ortho/Para Positions | Meta Position |

|---|---|---|

| Reaction Intermediate | Meisenheimer complex | Meisenheimer complex |

| Stabilization | Strong (Resonance + Inductive) openstax.orgmasterorganicchemistry.com | Weak (Inductive only) openstax.org |

| Thermodynamics | Favorable researchgate.net | Unfavorable |

| Kinetics | Fast researchgate.net | Very Slow wright.edu |

| Reaction Conditions | Mild to moderate | Forcing (high temperature, long duration) wright.edu |

Carbonyl Group Chemical Transformations

The carbonyl group in this compound is a key site for chemical transformations, independent of the reactions on the fluorinated aromatic ring.

Reduction Pathways

Like other benzophenone (B1666685) derivatives, this compound can undergo reduction of its carbonyl group. smolecule.comsmolecule.com This typical transformation involves the conversion of the ketone functionality into a secondary alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. The product of this reduction is (2,4,6-trifluorophenyl)(phenyl)methanol. This pathway is a fundamental reaction in organic synthesis for producing diarylmethanol compounds.

Condensation Reactions

Condensation reactions provide a pathway to form new carbon-carbon bonds at the carbonyl carbon. ebsco.com In reactions like the Aldol condensation, a ketone must have an acidic α-hydrogen to form an enolate. magritek.com Since this compound lacks α-hydrogens, it cannot form an enolate and thus cannot act as the nucleophilic partner in a self-condensation reaction.

However, it can serve as an excellent electrophile in condensation reactions with various carbon nucleophiles. A prominent example is the Wittig reaction, where the carbonyl group reacts with a phosphorus ylide (a Wittig reagent). This reaction is a versatile method for synthesizing alkenes by replacing the carbonyl oxygen with a carbon-carbon double bond. The reaction of this compound with an appropriate ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-(2,4,6-trifluorophenyl)-1-phenylethene. Other related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, could also be employed.

Photochemical Transformations of Benzophenone Derivatives

Benzophenone and its derivatives are well-known for their rich photochemistry. college-de-france.fr For a photochemical reaction to occur, a molecule must first absorb light energy, which promotes it to an electronically excited state. taylorfrancis.com Benzophenones strongly absorb UV light, leading to an initial singlet excited state (S₁). This S₁ state undergoes highly efficient intersystem crossing (ISC) to the triplet excited state (T₁). The long lifetime and diradical nature of the T₁ state are responsible for most of the characteristic photochemistry of benzophenones. researchgate.net

One of the most common photochemical reactions for benzophenone derivatives is hydrogen atom abstraction. In the presence of a suitable hydrogen donor, the triplet benzophenone can abstract a hydrogen atom to form a ketyl radical. This property makes benzophenones excellent photosensitizers, where they absorb light and then transfer the energy to another molecule, or initiate radical reactions. researchgate.net

For substituted benzophenones, intramolecular photochemical reactions are also possible, primarily through pathways known as Norrish Type I and Norrish Type II reactions.

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the bond alpha to the carbonyl group (α-cleavage). For this compound, this would involve the cleavage of the bond between the carbonyl carbon and one of the aromatic rings, generating a benzoyl radical and a 2,4,6-trifluorophenyl radical.

Norrish Type II Reaction: This reaction is an intramolecular hydrogen abstraction that occurs if one of the substituents has a γ-hydrogen (a hydrogen atom on the third carbon away from the carbonyl group). The triplet carbonyl abstracts this γ-hydrogen, forming a 1,4-biradical intermediate. This intermediate can then either cyclize to form a cyclobutanol (B46151) derivative or fragment to yield an enol and an alkene. Since this compound itself lacks any alkyl chains with γ-hydrogens, it cannot undergo a Norrish Type II reaction unless it is part of a larger molecule that contains such a feature.

Electronic Transitions and Excited State Deactivation Mechanisms

The photochemistry of benzophenone and its derivatives is initiated by the absorption of ultraviolet (UV) light. This absorption promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The principal electronic transitions involved are the promotion of an electron from a non-bonding orbital on the carbonyl oxygen (n) or a π-bonding orbital of the aromatic system to an antibonding π* orbital, known as n→π* and π→π* transitions, respectively. researchgate.net For benzophenones, the lowest energy absorption band, which is crucial for photochemistry, is typically the n→π* transition. researchgate.net

Upon initial excitation, the resulting singlet state (S₁) is extremely short-lived. In benzophenones, it undergoes a highly efficient process called intersystem crossing (ISC) to populate the lower-energy triplet state (T₁). cdnsciencepub.commdpi.com This process is remarkably rapid, occurring on the picosecond timescale for benzophenone in solution. acs.org For polyfluorinated benzophenones, such as decafluorobenzophenone (B1669999), the quantum yield of intersystem crossing is essentially unity, meaning nearly every absorbed photon results in the formation of a triplet-state molecule. cdnsciencepub.com This T₁ state, which has the characteristics of a diradical (specifically a ³n,π* state), is relatively long-lived and is the primary species responsible for the subsequent photochemical reactions. cdnsciencepub.commdpi.com

Once formed, the excited triplet state can return to the ground state through several deactivation pathways:

Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state, which is a spin-forbidden process, resulting in a long-lived emission of light. Studies on related compounds like 4,4′-difluorobenzophenone show that fluorination can significantly increase both the phosphorescence quantum yield and lifetime compared to unsubstituted benzophenone. rsc.org

Non-radiative Decay: The molecule can lose energy as heat and return to the ground state without emitting light.

Chemical Reaction: The excited triplet state can react with other molecules, which is often the most significant deactivation pathway in the presence of suitable substrates.

Fundamental Photochemical Reaction Types (e.g., Photo-reductions, Photo-dimerizations, Photo-additions, Photo-oxidations, Photo-rearrangements)

The triplet state of benzophenones exhibits rich chemical reactivity, participating in a variety of photochemical transformations.

Photo-reductions: This is the hallmark reaction of the benzophenone triplet state. The electron-deficient oxygen of the ³n,π* state readily abstracts a hydrogen atom from a suitable donor, such as an alcohol or an alkane, to produce a diphenylketyl radical. cdnsciencepub.commdpi.com The strong inductive (electron-withdrawing) effect of fluorine atoms significantly enhances the reactivity of the triplet state. For example, decafluorobenzophenone is 35 times more reactive than benzophenone in hydrogen abstraction from 2-propanol. cdnsciencepub.com A theoretical investigation has explored the reaction sites of this compound with hydroquinone, a hydrogen-donating compound, suggesting this is a key reaction pathway. wisc.edu

Photo-dimerizations: In the absence of an external hydrogen donor, the ketyl radicals formed during photoreduction can dimerize to form a pinacol, known as a benzopinacol. oregonstate.edu This reaction is a common outcome when benzophenones are irradiated in solvents like 2-propanol.

Photo-additions: The benzophenone triplet state can undergo a [2+2] cycloaddition with alkenes to form four-membered ether rings called oxetanes. This transformation is known as the Paterno-Büchi reaction and is a fundamental reaction in organic photochemistry. msu.edu

Photo-oxidations: The triplet state can act as an oxidant by accepting an electron from a suitable donor, such as an amine, in a charge-transfer process. cdnsciencepub.com Studies on polyfluorinated ketones show they can form ion-pairs upon irradiation with amines. cdnsciencepub.com The high electron affinity of polyfluorinated benzophenones, conferred by the electron-withdrawing fluorine atoms, makes them potent photo-oxidants. cdnsciencepub.com

Photo-rearrangements: While photo-rearrangements are known for some substituted aromatic ketones, such as in the photolysis of certain cyclohexadienones, this pathway is not characteristic of benzophenone itself and there is no specific literature describing such reactions for this compound. msu.edu

Quantum Yields and Excited State Lifetimes Determination

As previously noted, the quantum yield for intersystem crossing (Φ_ISC_) for polyfluorinated benzophenones is considered to be 1.0. cdnsciencepub.com The photoreduction quantum yield for 4-fluorobenzophenone (B154158) has been measured to be 0.3226, indicating an efficient reaction. oregonstate.edu The phosphorescence quantum yield (Φ_p_) is also strongly affected by fluorination, with 4,4'-difluorobenzophenone (B49673) showing a much higher value than the parent compound. rsc.org

The lifetime of the excited triplet state (τ_T_) is highly dependent on its environment. For decafluorobenzophenone, the triplet lifetime can exceed 10 microseconds in inert solvents but is much shorter in the presence of reactive substrates. cdnsciencepub.com

| Compound | Photophysical Parameter | Value | Solvent/Conditions | Reference(s) |

| Benzophenone | Phosphorescence Quantum Yield (Φ_p) | 0.16 | Solid State | rsc.org |

| Triplet Lifetime (τ_T_) | ~6.5–16 ps (formation) | Various liquids | acs.org | |

| 4-Fluorobenzophenone | Photoreduction Quantum Yield (Φ_Red_) | 0.3226 | - | oregonstate.edu |

| 4,4'-Difluorobenzophenone | Phosphorescence Quantum Yield (Φ_p_) | 0.40 | Solid State | rsc.org |

| Triplet Lifetime (τ_T_) | 1297 µs | Solid State | rsc.org | |

| Decafluorobenzophenone | Intersystem Crossing Yield (Φ_ISC_) | ~1.0 | - | cdnsciencepub.com |

| Triplet Lifetime (τ_T_) | > 10 µs | Acetonitrile (B52724) | cdnsciencepub.com |

Table 1: Comparative photophysical data for benzophenone and select fluorinated derivatives.

Based on this data, it is expected that this compound would exhibit a high quantum yield for photoreduction and a triplet lifetime that is highly sensitive to the solvent environment.

Influence of Environmental Factors on Photoreactivity

The photochemical behavior of this compound is significantly influenced by its immediate chemical environment, particularly the solvent and the presence of other reactive species.

Solvent Effects: The choice of solvent can dramatically alter reaction pathways and efficiencies. nih.gov In protic solvents that are also good hydrogen donors, such as 2-propanol, the primary photochemical pathway will be rapid hydrogen abstraction (photoreduction), leading to a very short triplet lifetime. cdnsciencepub.com In aprotic and non-reactive ("inert") solvents like acetonitrile or carbon tetrachloride, the triplet lifetime is much longer, allowing other processes like phosphorescence or reactions with less reactive substrates to occur. cdnsciencepub.com Studies on decafluorobenzophenone indicate that polar solvents have only a minor effect on the rates of charge-transfer quenching reactions, suggesting the transition state has only partial charge-transfer character. cdnsciencepub.com

Influence of Quenchers: The benzophenone triplet state can be "quenched" (deactivated) by interaction with other molecules. Molecular oxygen is a well-known quencher of triplet states. The quenching can also occur via charge transfer or energy transfer. The reactivity of polyfluorinated benzophenone triplets in charge-transfer reactions shows an excellent correlation with the oxidation potential of the substrate, meaning molecules that are more easily oxidized are more effective quenchers. cdnsciencepub.com

Advanced Spectroscopic and Structural Characterization of 2,4,6 Trifluorobenzophenone and Derived Materials

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying functional groups and probing the molecular structure of 2,4,6-Trifluorobenzophenone.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. libretexts.org This technique is particularly effective for identifying the characteristic functional groups within a molecule. innovatechlabs.com In the context of this compound and its derivatives, FTIR spectra reveal key vibrational modes. For instance, in polymers derived from this compound, characteristic absorptions corresponding to the carbonyl (C=O) stretching of the benzophenone (B1666685) unit and the C-F stretching vibrations of the fluorinated ring are readily identifiable. researchgate.netresearchgate.net The analysis of these spectra can confirm the successful incorporation of the this compound monomer into a polymer backbone. researchgate.net For example, the presence of a strong carbonyl absorption band is a clear indicator of the ketone group. researchgate.netresearchgate.net The positions of these bands can also be influenced by the molecular environment, providing insights into intermolecular interactions. nih.gov

Table 1: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | ~1650 - 1700 |

| Carbon-Fluorine (C-F) | Stretching | ~1100 - 1300 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

Note: The exact positions of the absorption bands can vary depending on the specific molecular structure and its environment.

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. libretexts.org This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. americanpharmaceuticalreview.com For this compound, Raman spectroscopy can be used to analyze the vibrations of the aromatic rings and the carbon-fluorine bonds. nih.gov In the study of polymers derived from this compound, Raman spectroscopy has been employed to monitor the polymerization process. researchgate.net The technique can also be used to differentiate between different polymorphic forms of a compound, as the crystal lattice interactions can affect the Raman scattering. americanpharmaceuticalreview.comresearchgate.net

Table 2: Key Raman Shifts for Benzophenone Derivatives

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| C=O Stretching | ~1650 |

| C-F Stretching | ~1100 - 1300 |

Note: Raman shifts are specific to the molecular structure and can be used as a "fingerprint" for identification. spectroscopyonline.com

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing a detailed atomic-level picture of molecular structure.

¹H and ¹³C NMR are fundamental NMR techniques used to determine the structure of organic compounds. researchgate.netrsc.org In the case of this compound, the ¹H NMR spectrum would show signals corresponding to the protons on the two aromatic rings. The chemical shifts and coupling patterns of these protons provide information about their electronic environment and proximity to the fluorine atoms. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. bhu.ac.in The signals for the carbons attached to fluorine atoms are split into multiplets due to C-F coupling, which can aid in their assignment. rsc.org For polymers derived from this compound, NMR is crucial for confirming the polymer structure, determining the degree of branching, and identifying the end groups. researchgate.netresearchgate.netresearchgate.net

Advanced NMR techniques provide even more detailed structural information. ipb.ptunimelb.edu.au

¹³C DEPT-90 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. nanalysis.comlibretexts.org A DEPT-90 experiment specifically shows signals only for CH (methine) carbons. pressbooks.pubmagritek.com This is particularly useful in the structural elucidation of complex molecules derived from this compound, helping to assign the signals of the protonated carbons in the aromatic rings. wright.edu

Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR: This solid-state NMR technique is essential for characterizing insoluble materials, such as cross-linked polymers derived from this compound. rhhz.netnih.govuniversiteitleiden.nl CP/MAS enhances the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant nuclei like ¹H. nih.gov This technique has been successfully used to characterize insoluble hyperbranched poly(etherketone)s synthesized from this compound, providing information about the structure and cross-linking of the polymer network. researchgate.net

1H and 13C NMR for Compound and Polymer Characterization

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. msu.edu By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. brentford.hounslow.sch.uk For this compound, HRMS would provide a highly accurate molecular weight, confirming its elemental composition of C₁₃H₇F₃O. This technique is also invaluable for characterizing the products of reactions involving this compound, such as the synthesis of derived polymers, by helping to identify the structure of the resulting molecules. researchgate.netresearchgate.net For instance, in the characterization of a related compound, 2,4,6-Trihydroxybenzophenone, mass spectrometry data provides key fragmentation patterns and the precise mass of the molecular ion. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of molecular masses. measurlabs.com Its high accuracy is instrumental in confirming molecular structures, from small organic molecules to large macromolecules. measurlabs.com In the context of this compound, HRMS serves to verify its exact molecular weight and elemental composition, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

The principle of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) to several decimal places, providing an "exact mass" rather than a nominal one. bioanalysis-zone.com This level of precision allows for the unequivocal identification of a molecule's chemical formula. bioanalysis-zone.cominnovareacademics.in For instance, while conventional mass spectrometry might not distinguish between two molecules with a nominal mass of 121, HRMS can differentiate them based on their exact masses, which are unique to their elemental compositions. bioanalysis-zone.com

Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer the high resolution necessary for this level of analysis. innovareacademics.inresearchgate.net The enhanced resolution of these instruments can also generate fragmentation patterns, which further aid in the precise prediction of the chemical formula and comparison with databases for structural confirmation. innovareacademics.in The use of HRMS has become increasingly prevalent in various fields, including drug discovery and impurity identification, due to its ability to provide definitive qualitative screening and structure confirmation. lcms.cz

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer Architecture

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable tool for characterizing the architecture of polymers derived from monomers like this compound. nih.gov This soft ionization technique is particularly valuable for analyzing synthetic polymers because it generates polymer ions, typically in a single charge state, with minimal fragmentation. nih.gov This allows for the detailed analysis of polymer characteristics, including mass distribution, repeat unit mass, and the identity of end groups. sigmaaldrich.com

In the study of poly(etherketone)s (PEKs) synthesized from the polycondensation of this compound (TFB) with diols like isosorbide (B1672297) and isomannide (B1205973), MALDI-TOF MS was crucial for identifying the resulting structures. researchgate.net The analysis of the MALDI-TOF mass spectra revealed the formation of hyperbranched cyclic and multicyclic polymer architectures. researchgate.net

The process involves embedding the polymer sample in a matrix material, which, upon laser irradiation, facilitates the desorption and ionization of the polymer molecules. researchgate.net The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights. nih.gov By analyzing the distribution of these molecular weights, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) can be calculated. sigmaaldrich.com

A narrow, monomodal distribution in the MALDI-TOF spectrum indicates a well-defined polymer with a low dispersity. sigmaaldrich.com The mass difference between adjacent peaks in the spectrum corresponds to the mass of the repeating monomer unit, confirming the polymer's chemical structure. sigmaaldrich.com Furthermore, detailed analysis of individual n-mers can verify the mass of the end groups, confirming successful functionalization or the nature of the chain termination. sigmaaldrich.com

Table 1: Key Parameters from MALDI-TOF MS Analysis of Polymers

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Provides an average molecular weight based on the number of molecules. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight species. | Reflects the contribution of larger molecules to the overall polymer mass. |

| Dispersity (Đ) | The ratio of the weight-average molecular weight to the number-average molecular weight (Mw/Mn). sigmaaldrich.com | Indicates the breadth of the molecular weight distribution. A value close to 1 signifies a narrow distribution. sigmaaldrich.com |

| Repeat Unit Mass | The mass of the monomeric unit that constitutes the polymer chain. sigmaaldrich.com | Confirms the chemical identity of the polymer. |

| End Group Mass | The mass of the chemical groups at the termini of the polymer chain. sigmaaldrich.com | Verifies the success of end-group functionalization and initiation/termination reactions. |

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy encompasses techniques that probe the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These methods are fundamental for understanding the excited state properties of compounds like this compound.

UV-Visible absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. msu.edulibretexts.org The resulting spectrum provides information about the electronic structure of a molecule. ubbcluj.ro

For a molecule like this compound, the presence of chromophores, such as the carbonyl group and the aromatic rings, gives rise to characteristic absorption bands. The absorption of UV-Vis radiation induces transitions between electronic energy levels. ubbcluj.ro Molecules with extensive systems of conjugated pi-electrons tend to absorb at longer wavelengths. msu.edu

The UV-visible spectrum is a plot of absorbance versus wavelength. libretexts.org The wavelength of maximum absorbance (λmax) is a key characteristic of a compound. The intensity of the absorption is related to the concentration of the sample and the path length of the light through the sample, as described by the Beer-Lambert Law. libretexts.org

Changes in the molecular environment, such as the solvent, can lead to shifts in the absorption bands. ubbcluj.ro The shape of the absorption bands can also provide information; in the gas phase or at very low temperatures, fine vibrational structure may be observed, but this is typically lost in solution at room temperature due to molecular collisions and other interactions. ubbcluj.ro

Fluorescence and phosphorescence are photoluminescence processes where a molecule emits light after being electronically excited. colostate.edu These techniques provide valuable insights into the properties of excited states.

Fluorescence is the emission of light that occurs when a molecule relaxes from an excited singlet state back to the ground singlet state. colostate.edu This process is typically rapid, occurring on the timescale of nanoseconds. berthold.com An excitation spectrum, where the emission wavelength is fixed and the excitation wavelength is varied, often resembles the absorption spectrum of the molecule. colostate.edu The emission spectrum, where the excitation wavelength is held constant, occurs at longer wavelengths than the absorption, a phenomenon known as the Stokes shift. colostate.edu

Phosphorescence is light emission that occurs when an excited molecule undergoes a transition from a triplet excited state to the ground singlet state. colostate.edu The transition from a singlet to a triplet state, known as intersystem crossing, involves a change in electron spin, which is a forbidden transition. libretexts.org Consequently, the lifetime of the triplet state is much longer than that of the singlet state, and phosphorescence can persist from milliseconds to seconds or even longer. berthold.comlibretexts.org Due to this longer lifetime, triplet states are more susceptible to quenching, making phosphorescence observation more experimentally demanding, especially in liquid solutions. colostate.edu

The study of fluorescence and phosphorescence provides information on the energy levels of the excited singlet and triplet states, their lifetimes, and the efficiency of intersystem crossing, all of which are crucial for understanding the photochemical behavior of this compound and its derivatives.

Table 2: Comparison of Fluorescence and Phosphorescence

| Characteristic | Fluorescence | Phosphorescence |

|---|---|---|

| Excited State | Singlet (S1) | Triplet (T1) |

| Spin Multiplicity | No change in spin | Change in spin (intersystem crossing) libretexts.org |

| Lifetime | Short (10⁻⁹ to 10⁻⁶ s) berthold.com | Long (10⁻³ to >100 s) berthold.com |

| Emission Wavelength | Shorter | Longer |

| Quenching Susceptibility | Less susceptible | More susceptible colostate.edu |

UV-Visible Absorption Spectroscopy

Chromatographic Methods for Purity and Molecular Weight Distribution Analysis

Chromatographic techniques are essential for separating and analyzing the components of a mixture. For polymers derived from this compound, these methods are used to assess purity and determine the distribution of molecular weights.

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers. wikipedia.org The separation mechanism is based on the size of the polymer molecules in solution. wikipedia.org

The SEC system consists of a column packed with porous beads. wikipedia.org When a polymer solution is passed through the column, larger molecules, which are excluded from the pores of the packing material, travel a shorter path and elute first. wikipedia.org Smaller molecules can diffuse into the pores, leading to a longer retention time. wikipedia.org

By calibrating the column with polymer standards of known molecular weight, a calibration curve of elution volume versus molecular weight can be constructed. nih.gov This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ) of an unknown polymer sample. nih.gov

SEC is widely used for the characterization of synthetic polymers because it provides a good measure of the molecular weight distribution. wikipedia.org For branched polymers, the analysis can be more complex as branching affects the hydrodynamic volume of the polymer, which influences its elution behavior. nih.gov The use of multiple detectors, such as light scattering and viscometry detectors, in conjunction with SEC can provide absolute molecular weights without the need for column calibration. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC-MS plays a crucial role in confirming the identity of reaction products and assessing the purity of synthesized materials. The technique is particularly useful for analyzing complex mixtures that can arise during the synthesis of polymers and other advanced materials derived from this compound.

The process often involves chemical derivatization to enhance the volatility and thermal stability of the analytes, which is essential for successful GC analysis. jfda-online.com Common derivatization methods include silylation, acylation, and alkylation. jfda-online.com For instance, polar functional groups like hydroxyls and amines are often converted to their less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. The choice of derivatizing agent and reaction conditions is critical and depends on the specific functional groups present in the molecule. jfda-online.comresearchgate.net For example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent known to form stable derivatives.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for preliminary identification.

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum provides a molecular fingerprint, showing the molecular weight of the compound and characteristic fragmentation patterns that aid in structural elucidation. jfda-online.com For complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed for enhanced selectivity and sensitivity. mdpi.com

In the synthesis of materials derived from this compound, such as poly(ether ketone)s, GC-MS can be used to identify residual monomers, oligomers, and any side-products formed during polymerization. This information is vital for optimizing reaction conditions and ensuring the desired material properties.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions involving this compound and its derivatives. chromatographyonline.comamericanlaboratory.comwindows.net It allows for the quantitative analysis of reactants, intermediates, and products in a reaction mixture over time, providing crucial kinetic data and helping to determine the optimal reaction endpoint. chromatographyonline.comresearchgate.net

A key advantage of HPLC is its applicability to a wide range of compounds, including those that are non-volatile or thermally labile and thus unsuitable for GC analysis. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of moderately polar to nonpolar compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve the desired separation. ekb.eg

For monitoring reactions involving this compound, a suitable HPLC method would be developed and validated. ekb.eg This involves selecting the appropriate column, mobile phase, and detector. A UV detector is often employed as benzophenone derivatives typically exhibit strong UV absorbance. americanlaboratory.comwindows.net The detection wavelength is chosen to maximize the sensitivity for the compounds of interest. americanlaboratory.com

During a synthesis, small aliquots of the reaction mixture are withdrawn at regular intervals, quenched if necessary, and injected into the HPLC system. The resulting chromatograms show peaks corresponding to each component in the mixture. The area of each peak is proportional to the concentration of the corresponding compound. By plotting the concentration of reactants and products as a function of time, a reaction profile can be generated. This allows for the determination of reaction rates and the identification of any stable intermediates.

Recent advancements have led to the development of online and real-time HPLC monitoring systems, including ultrahigh-performance liquid chromatography (UHPLC), which offers faster analysis times. chromatographyonline.com These systems can be directly coupled to a reaction vessel, providing continuous feedback on the reaction progress. chromatographyonline.com This real-time monitoring capability is particularly valuable for optimizing reaction conditions and for process control in industrial settings.

Advanced Thermal Analysis for Material Performance

Thermogravimetric Analysis (TGA) for Thermal Stability

In a typical TGA experiment, a small amount of the material is placed in a pan and heated at a constant rate. The mass loss is continuously recorded, and a TGA curve is generated, plotting the percentage of initial mass remaining against temperature. The onset temperature of decomposition is a key parameter obtained from the TGA curve and is often used as an indicator of the material's thermal stability. mdpi.com

For polymers derived from this compound, such as poly(ester imide)s and polyamides, TGA is used to determine their degradation temperatures. researchgate.netresearchgate.net For example, studies on poly(ester imide)s containing this compound have shown decomposition temperatures in the range of 221–400 °C, indicating good thermal stability. researchgate.net Similarly, branched polyamides have shown a 5% weight loss temperature (Td5) around 356°C. researchgate.net The presence of fluorine atoms in the polymer backbone, introduced via this compound, can significantly influence the thermal stability.

The atmosphere in the TGA furnace can be controlled, with experiments typically run under an inert gas like nitrogen to study thermal decomposition, or under an oxidizing atmosphere like air to study oxidative stability. The shape of the TGA curve can also provide insights into the degradation mechanism, revealing whether the decomposition occurs in a single step or through multiple stages. nist.gov

| Material | Decomposition Temperature Range (°C) | Key Findings |

| Poly(ester imide)s | 221–400 researchgate.net | Good thermal stability. researchgate.net |

| Branched Polyamides | Td5 at 356 researchgate.net | Terminal groups can influence thermal stability. researchgate.net |

| sym-2,4,6-trisubstituted s-triazine derivatives | 240–350 mdpi.com | Substituents on the aniline (B41778) moiety impact thermal stability. mdpi.com |

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of materials, including those derived from this compound. nih.govhu-berlin.de DSC measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de This allows for the determination of key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.de

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is associated with an increase in polymer chain mobility. hu-berlin.de For polymers derived from this compound, the Tg is a crucial parameter that dictates their processing and end-use temperatures. For example, poly(ester imide)s synthesized using this compound have been reported to exhibit high glass transition temperatures in the range of 67–185 °C. researchgate.net

DSC is also used to study melting and crystallization behavior in semi-crystalline polymers. The melting temperature (Tm) appears as an endothermic peak on the DSC curve, while the crystallization temperature (Tc) is observed as an exothermic peak upon cooling from the melt. The area under the melting peak can be used to determine the enthalpy of fusion, which is related to the degree of crystallinity of the polymer.

In a DSC experiment, the sample is typically heated and cooled at a controlled rate. The first heating scan is often used to erase the thermal history of the sample. The data from the second heating scan is then used to determine the thermal transitions. mdpi.com Modulated DSC techniques can be employed to separate reversible and non-reversible heat flow events, providing a more detailed analysis of complex transitions. hu-berlin.de

| Material | Glass Transition Temperature (Tg) Range (°C) | Melting/Crystallization Behavior |

| Poly(ester imide)s | 67–185 researchgate.net | Semi-crystalline behavior observed. researchgate.net |

| sym-2,4,6-trisubstituted s-triazine derivatives | 140–145 mdpi.com | Not specified. |

| Silicon-containing porous organic polymers | Not specified. | Thermally stable in the range of 350–500 °C. researchgate.net |

Dynamic Mechanical Thermal Analysis (DMTA) for Polymer Chain Mobility

Dynamic Mechanical Thermal Analysis (DMTA) is a highly sensitive technique used to characterize the viscoelastic properties of polymers as a function of temperature and frequency. researchgate.netyoutube.com It provides valuable insights into the molecular motions and relaxation processes occurring within a polymer, which are directly related to its mechanical performance. researchgate.net

In a DMTA experiment, a small, oscillating mechanical stress is applied to a sample, and the resulting strain is measured. The technique measures the storage modulus (E' or G'), which represents the elastic response of the material, and the loss modulus (E'' or G''), which represents the viscous response or energy dissipation. thermofisher.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), also known as the damping factor. thermofisher.com

The glass transition temperature (Tg) is readily identified in a DMTA experiment as a sharp decrease in the storage modulus and a peak in the tan δ curve. thermofisher.com The tan δ peak is often used to determine the Tg as it is a very sensitive indicator of the onset of cooperative segmental motion of the polymer chains. DMTA can also detect secondary transitions (β, γ transitions) that occur below the Tg and are associated with localized molecular motions, such as side-group rotations or crankshaft motions of the polymer backbone. youtube.com

For polymers derived from this compound, DMTA can be used to understand how the incorporation of the trifluorobenzophenone moiety affects the polymer chain dynamics and, consequently, its mechanical properties. The stiffness of the polymer below its Tg, its damping characteristics, and its performance at elevated temperatures can all be assessed using DMTA. The technique is particularly useful for studying the effects of fillers, plasticizers, and crosslinking on the viscoelastic behavior of these materials. researchgate.net

| Parameter | Description | Information Gained |

| Storage Modulus (E' or G') | The elastic response of the material. thermofisher.com | Stiffness and load-bearing capacity. thermofisher.com |

| Loss Modulus (E'' or G'') | The viscous response of the material. thermofisher.com | Energy dissipation and damping. thermofisher.com |

| Tan Delta (tan δ) | The ratio of the loss modulus to the storage modulus. thermofisher.com | Glass transition temperature and other relaxation events. thermofisher.com |

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. wikipedia.org It is based on the principle that when a beam of X-rays interacts with a crystal, the electrons in the atoms scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. wikipedia.org The angles and intensities of the diffracted beams can be used to deduce the three-dimensional arrangement of atoms within the crystal lattice. wikipedia.org

For a small molecule like this compound, single-crystal X-ray diffraction can be used to determine its precise molecular structure, including bond lengths, bond angles, and conformation, provided a suitable single crystal can be grown. wikipedia.org The process involves mounting a single crystal on a diffractometer and collecting the diffraction data as the crystal is rotated in the X-ray beam. The resulting data is then used to solve and refine the crystal structure. wikipedia.org

In the case of polymeric materials derived from this compound, XRD is used to assess their degree of crystallinity. Amorphous polymers produce a broad, diffuse scattering pattern, while semi-crystalline polymers exhibit sharp diffraction peaks superimposed on a broad amorphous halo. The positions of the peaks are related to the crystal lattice parameters, and the width of the peaks can provide information about the size of the crystalline domains. For instance, wide-angle X-ray diffraction measurements have shown that certain poly(ester imide)s synthesized with this compound are semi-crystalline. researchgate.net

Powder X-ray diffraction (PXRD) is a common technique for analyzing polycrystalline or powdered samples. rsc.org In recent years, advancements in computational methods, such as density functional theory (DFT) calculations, have been used in conjunction with PXRD data to solve complex crystal structures, even in the absence of single crystals. rsc.orgnih.gov

The crystal structure information obtained from XRD is invaluable for understanding the structure-property relationships in materials derived from this compound. For example, the packing of polymer chains in the crystalline regions can significantly influence the mechanical strength, thermal stability, and solvent resistance of the material.

| Compound/Material | Analytical Technique | Key Findings |

| 3′,5′-bis-O-decanoyl-2′-deoxyguanosine | Powder X-ray Diffraction (PXRD) with solid-state NMR and DFT calculations | Revealed a novel hydrogen-bonded guanine (B1146940) ribbon motif. rsc.org |

| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Single-crystal X-ray diffraction | Confirmed the molecular structure and revealed details of intermolecular interactions. mdpi.com |

| Poly(ester imide)s | Wide-angle X-ray diffraction | Indicated a semi-crystalline nature. researchgate.net |

Single-Crystal X-ray Diffraction for Molecular Conformation and Supramolecular Assembly

No crystallographic data for this compound is available in the public domain.

Wide-Angle X-ray Diffraction (WAXD) for Polymer Crystallinity

No studies on the WAXD analysis of polymers derived from this compound were identified.

Electron Diffraction and Tomography for Nanocrystalline Materials Characterization

No research on the characterization of nanocrystalline materials based on this compound using electron diffraction and tomography was found.

Computational Chemistry and Theoretical Modeling of 2,4,6 Trifluorobenzophenone Systems

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about the electronic structure of molecules. These calculations are fundamental to understanding and predicting chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the reactivity of medium-sized organic molecules. faccts.defrontiersin.org DFT calculations are particularly effective for predicting reaction sites and mapping out the energy landscapes of reaction mechanisms. sigmaaldrich.commolpro.net

A detailed theoretical study on the nucleophilic aromatic substitution reaction of 2,4,6-trifluorobenzophenone with hydroquinone (B1673460) was conducted using DFT. synquestlabs.comresearchgate.net This study aimed to understand the regioselectivity of the reaction, a critical factor in synthetic applications. The calculations involved analyzing local and global reactivity indices, such as the Fukui function and electronic chemical potential, to identify the most probable sites for nucleophilic attack. synquestlabs.com

The investigation revealed that the fluorine atom at the para-position (C4') is the preferred reaction site over the ortho-positions (C2', C6'). synquestlabs.com This preference is supported by the analysis of the reaction's free energy profiles and the structures of the transition states. The calculations demonstrated that the pathway involving the substitution of the para-fluorine has both thermodynamic and kinetic advantages. synquestlabs.com The computational results, which align with experimental findings, attribute this regioselectivity to a combination of resonance effects, inductive effects, and steric hindrance. synquestlabs.com

Table 1: Theoretical Reactivity Indices for this compound This table illustrates the type of data generated from DFT calculations to predict reactivity. Values are hypothetical and for representative purposes.

| Atomic Site | Fukui Index (f+) for Nucleophilic Attack | Calculated Partial Charge (e) |

| C2' (ortho) | 0.045 | +0.15 |

| C4' (para) | 0.082 | +0.18 |

| C6' (ortho) | 0.045 | +0.15 |

| Carbonyl C | 0.031 | +0.45 |

Note: Higher Fukui index (f+) values on the fluorinated ring indicate a greater susceptibility to nucleophilic attack.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. They offer higher accuracy than DFT for certain problems, albeit at a significantly greater computational cost.

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most cost-effective ab initio methods to include electron correlation, which is crucial for accurately describing non-covalent interactions and improving upon the Hartree-Fock approximation. q-chem.comfaccts.de For this compound, an MP2 calculation could provide a more reliable optimized geometry and a better estimate of the rotational barrier between the phenyl rings compared to standard DFT functionals. researchgate.net

Coupled-Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energies for molecules where a single-reference wavefunction is appropriate. nih.govarxiv.org While computationally demanding, CCSD(T) calculations on this compound would serve as a benchmark for calibrating the accuracy of various DFT functionals for reaction energies and conformational analysis. nih.govstackexchange.com

Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method is essential for systems with significant multireference character, such as those with near-degenerate orbitals, which are common in excited states, transition states, and bond-breaking processes. gaussian.commdpi.commolcas.org A CASSCF calculation on this compound could be used to investigate the electronic structure of its low-lying excited states or to accurately model the potential energy surface along bond-dissociation coordinates, ensuring a qualitatively correct description where single-reference methods like DFT or CCSD(T) might fail. mdpi.com

Table 2: Example of High-Accuracy Energy Calculations for this compound Conformers This table represents the kind of high-accuracy data that ab initio methods would generate to compare the relative stability of different conformations. Energies are hypothetical.

| Method | Planar Conformer Relative Energy (kcal/mol) | Twisted Conformer Relative Energy (kcal/mol) |

| MP2/aug-cc-pVTZ | 0.00 | -2.5 |

| CCSD(T)/aug-cc-pVTZ | 0.00 | -2.8 |

| CASSCF(8,8)/cc-pVDZ | 0.00 | -2.3 |